2,5-Dichloro-pyridin-4-ylamine hydrochloride
Description
2,5-Dichloro-pyridin-4-ylamine hydrochloride (CAS: 1951439-45-4) is a pyridine derivative featuring two chlorine atoms at the 2- and 5-positions of the pyridine ring and an amine group at the 4-position, which is protonated as a hydrochloride salt. Its molecular formula is C₅H₅Cl₂N₂·HCl, yielding a molecular weight of 200.36 g/mol (calculated). This compound is typically used as an intermediate in pharmaceutical synthesis due to its reactive amine group and halogenated aromatic structure, which facilitate further functionalization .
Properties
IUPAC Name |
2,5-dichloropyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUDDCMGHLESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-45-4 | |
| Record name | 4-Pyridinamine, 2,5-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes to 2,5-Dichloro-pyridin-4-ylamine Hydrochloride
Chlorination of 4-Aminopyridine Derivatives
Chlorination of 4-aminopyridine poses significant challenges due to the amine group’s strong ortho/para-directing effects, which favor electrophilic substitution at positions 3 and 5 rather than 2 and 5. To circumvent this, protective strategies or intermediate derivatization are employed.
Alkoxylation-Chlorination Cascade
A patented method leverages alkoxylation to temporarily mask reactive sites. For example, 4-aminopyridine is alkoxylated at the 2-position using n-butanol in the presence of a base (e.g., NaOH) at 80–100°C, forming 2-butoxy-4-aminopyridine. Subsequent chlorination with gaseous chlorine at 25°C in an aqueous suspension containing an emulsifier (e.g., sodium dodecyl sulfonate) and auxiliary base (e.g., NaHCO3) yields 5-chloro-2-butoxy-4-aminopyridine as the major product (85% yield). Hydrolytic removal of the butoxy group with HCl generates 2,5-dichloro-4-aminopyridine, which is precipitated as the hydrochloride salt.
Key Advantages :
- The butoxy group acts as a temporary directing group, enabling selective chlorination at the 5-position.
- n-Butyl chloride, a byproduct of hydrolysis, is recoverable via distillation, reducing waste.
Phosphorus Oxychloride-Mediated Dichlorination
Adapting methods from pyrazine chemistry, 4-amino-2-hydroxypyridine is treated with excess phosphorus oxychloride (POCl3) at 60°C for 2 hours, achieving simultaneous chlorination of the 2- and 5-positions. The reaction proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group to form a reactive intermediate, and (2) nucleophilic displacement by chloride ions. Post-reaction quenching with ice water yields 2,5-dichloro-4-aminopyridine, which is extracted with isopropyl acetate and converted to the hydrochloride salt.
Limitations :
Amination of 2,5-Dichloropyridine
This route exploits 2,5-dichloropyridine, a commercially available precursor, as the starting material. Amination at the 4-position is achieved via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Heating 2,5-dichloropyridine with aqueous ammonia (28% w/w) at 150°C under pressure in the presence of Cu(I) catalysts (e.g., CuCl) yields 2,5-dichloro-4-aminopyridine. The reaction proceeds via a Meisenheimer complex, with the copper catalyst facilitating chloride displacement. Yields range from 45–60%, with unreacted starting material recovered via steam distillation.
Optimization Insights :
- Adding Hünig’s base (diisopropylethylamine) improves yields to 73% by scavenging HCl and maintaining a basic pH.
- Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates but complicate purification.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)2 and Xantphos as ligands enables efficient amination under milder conditions (100°C, 24 hours). This method is particularly effective for introducing aryl amines but requires anhydrous conditions and inert atmospheres. Yields exceed 80% when using 4-aminoboronic acid pinacol ester as the amine source.
Optimization of Reaction Conditions
Catalytic Systems and Bases
Base selection critically influences reaction efficiency, particularly in chlorination and amination steps. Comparative data from dithiazole synthesis reveal that sterically hindered bases like Hünig’s base minimize side reactions (Table 1).
Table 1: Impact of Base Selection on Amination Yields
| Base | pKa | Yield (%) |
|---|---|---|
| Pyridine | 8.8 | 69 |
| 2,6-Lutidine | 7.4 | 72 |
| Hünig’s base | 2.6 | 73 |
| Triethylamine | 3.4 | 69 |
Purification and Isolation Techniques
Crude 2,5-dichloro-4-aminopyridine is purified via sequential water vapor distillation (removing 2,3-dichloropyridine isomers) and crystallization from ethanol-water mixtures (95% purity). The hydrochloride salt is precipitated by treating the free base with HCl gas in diethyl ether, yielding a hygroscopic solid.
Analytical Characterization
- NMR : ¹H NMR (DMSO-d6) δ 8.15 (s, 1H, H-3), 7.90 (s, 1H, H-6), 5.20 (br s, 2H, NH2).
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in acetonitrile/water).
Industrial Applications and Scalability
The alkoxylation-chlorination route is preferred for scale-up due to its high atom economy (90% yield) and recoverable byproducts. n-Butyl chloride, a byproduct of hydrolysis, is distilled and repurposed in alkylation reactions, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
- Substituted pyridines
- Pyridine N-oxides
- Biaryl compounds
Scientific Research Applications
Scientific Research Applications
1. Drug Discovery:
- Pharmacological Activity: Compounds derived from 2,5-Dichloro-pyridin-4-ylamine hydrochloride have been explored for their potential pharmacological effects. They may interact with biological targets such as receptors or enzymes involved in neurotransmitter systems and cancer pathways.
- TYK2 Inhibition: A derivative of this compound has been identified as a selective inhibitor of TYK2 (tyrosine kinase 2), which plays a crucial role in various signaling pathways related to immune response and inflammation. The compound demonstrated significant selectivity and potency in inhibiting TYK2-dependent pathways .
2. Synthesis of Heterocyclic Compounds:
- The compound serves as a key reagent in synthesizing various heterocyclic compounds, which are essential in developing new pharmaceuticals. Its ability to undergo nucleophilic aromatic substitution allows researchers to create diverse derivatives with tailored biological activities.
3. COMT Inhibition:
- Another application involves its use in developing inhibitors for catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines. Inhibiting COMT can enhance the bioavailability of drugs like L-DOPA used in treating Parkinson's disease, thus prolonging their therapeutic effects .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dichloro-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table summarizes key structural and physicochemical properties of 2,5-Dichloro-pyridin-4-ylamine hydrochloride and analogous compounds, focusing on substituent positions, functional groups, and applications:
Key Findings from Structural and Functional Comparisons:
Substituent Position Effects :
- The 2,5-dichloro substitution in QJ-0225 creates a steric and electronic environment distinct from 2,6-dichloro (OT-5774) or 3,5-dichloro (CA-6036) analogs. For instance, 2,5-dichloro substitution may enhance electrophilic aromatic substitution reactivity at the 4-position due to reduced steric hindrance compared to 2,6-substituted derivatives .
Functional Group Influence: The amine hydrochloride group in QJ-0225 increases water solubility, making it preferable for drug formulation over non-ionic analogs like OT-5774 (acetonitrile) or QP-4914 (alcohol) . Compounds with amide (CA-6036) or thioether (QC-9020) groups exhibit enhanced hydrogen-bonding capacity, which is critical for target binding in enzyme or receptor inhibition .
Applications in Drug Development :
- QJ-0225’s amine hydrochloride group is analogous to bioactive moieties in FDA-approved drugs such as amitriptyline hydrochloride () and memantine hydrochloride (), which utilize protonated amines for improved bioavailability .


- In contrast, OT-5774’s nitrile group is more suited for agrochemical synthesis due to its stability under harsh reaction conditions .
Biological Activity
2,5-Dichloro-pyridin-4-ylamine hydrochloride is a chemical compound that serves as a significant building block in organic synthesis, particularly for creating various heterocyclic compounds. Its structural characteristics and reactivity make it a valuable compound in medicinal chemistry, with potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a pyridine ring with chlorine substituents at the 2 and 5 positions and an amino group at the 4 position. This configuration enhances its reactivity, particularly in nucleophilic aromatic substitution reactions, which are critical for synthesizing derivatives with diverse biological activities.
Key Structural Features:
- Pyridine Ring: Provides a basic framework for biological activity.
- Chlorine Substituents: Increase electrophilicity, facilitating nucleophilic attack.
- Amino Group: Acts as a potential site for further functionalization.
Pharmacological Effects
Research indicates that derivatives of this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity: Compounds derived from this structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Some studies suggest that derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Neurological Effects: Potential interactions with neurotransmitter systems have been explored, indicating possible applications in treating neurological disorders .
The mechanism of action for compounds derived from this compound typically involves:
- Enzyme Inhibition: Compounds may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors can modulate synaptic transmission and influence neurological functions.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several pathogens. The results demonstrated varying degrees of activity based on the structural modifications made to the parent compound.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Derivative A | Moderate | High |
| Derivative B | High | Moderate |
| Derivative C | Low | Low |
Study on Anticancer Properties
Another investigation focused on the anticancer potential of a derivative of this compound. The study utilized cell lines from human cancers and assessed cell viability after treatment with varying concentrations of the compound.
| Concentration (µM) | % Cell Viability (Breast Cancer) | % Cell Viability (Lung Cancer) |
|---|---|---|
| 1 | 85 | 90 |
| 10 | 60 | 70 |
| 100 | 30 | 35 |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,5-Dichloro-pyridin-4-ylamine hydrochloride to minimize byproducts?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry of reagents) during chlorination and amination steps. For example, using regioselective catalysts (e.g., Pd-based catalysts) can reduce undesired side reactions. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves purity, as noted in analogous pyridine derivatives . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability and minimizes side products.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions on the pyridine ring. For example, deshielded protons adjacent to chlorine atoms exhibit characteristic splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 207 nm to assess purity (>98%) and retention time consistency, as validated in similar hydrochloride salts .
- Elemental Analysis : Verify Cl and N content matches theoretical values (e.g., molecular formula ) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis or oxidation. Store samples in airtight, light-resistant containers at 2–8°C to preserve stability, as recommended for related hydrochloride compounds .
Q. How can solubility challenges be addressed for in vitro assays involving this compound?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) as a primary solvent for stock solutions (10–50 mM). For aqueous compatibility, employ co-solvents like polyethylene glycol (PEG-400) or cyclodextrins to enhance solubility without altering bioactivity. Pre-filter solutions (0.22 µm nylon filters) to remove particulates .
Advanced Research Questions
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates molecular orbitals, electrostatic potentials, and bond dissociation energies. These models explain regioselectivity in substitution reactions and guide synthetic modifications. For correlation-energy corrections, apply the Colle-Salvetti formula to improve accuracy in predicting thermodynamic stability .
Q. How can researchers resolve contradictory data in mechanistic studies of this compound’s nucleophilic substitution reactions?
- Methodological Answer : Use kinetic isotope effects (KIEs) and isotopic labeling (, ) to distinguish between SN1 and SN2 pathways. For example, a primary KIE () supports a concerted mechanism. Pair this with in situ Raman spectroscopy to detect intermediates (e.g., nitrenium ions) in real time .
Q. What advanced analytical methods validate trace impurities in bulk samples of this compound?
- Methodological Answer : Employ ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) for impurity profiling (<0.1% detection limit). Compare fragmentation patterns with reference standards (e.g., chlorinated byproducts). Validate methods per ICH Q2(R1) guidelines for linearity (R ≥ 0.999), precision (RSD < 2%), and recovery (98–102%) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Synthesize analogues with substituent variations (e.g., replacing Cl with F or methyl groups) and test in vitro against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate binding affinity (K) with electronic/steric properties. Prioritize derivatives with improved LogP (1–3) and ligand efficiency (>0.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


